molecular formula C14H22N2 B13191673 3-Phenyl-2-(piperidin-4-yl)propan-1-amine

3-Phenyl-2-(piperidin-4-yl)propan-1-amine

Cat. No.: B13191673
M. Wt: 218.34 g/mol
InChI Key: GOSJQQCNDGBFAB-UHFFFAOYSA-N
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Description

3-Phenyl-2-(piperidin-4-yl)propan-1-amine (CAS: 1306605-37-7) is a secondary amine featuring a phenyl group at the 3-position and a piperidin-4-yl substituent at the 2-position of the propane backbone . The compound is structurally related to bioactive molecules targeting neurological and metabolic pathways, as inferred from analogs in pharmaceutical research (e.g., histamine H3 ligands, p97 ATPase inhibitors) .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-phenyl-2-piperidin-4-ylpropan-1-amine

InChI

InChI=1S/C14H22N2/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11,15H2

InChI Key

GOSJQQCNDGBFAB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CC2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-(piperidin-4-yl)propan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Propan-1-amine Backbone:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often involving the phenyl or piperidine rings.

    Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-Phenyl-2-(piperidin-4-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(piperidin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Piperidine Substitution

The positional isomerism of the piperidine ring significantly impacts molecular properties and interactions:

Compound Name CAS Number Key Structural Features Reference
3-Phenyl-2-(piperidin-4-yl)propan-1-amine 1306605-37-7 Piperidin-4-yl at C2, phenyl at C3
3-Phenyl-2-(piperidin-1-yl)propan-1-amine 4672-00-8 Piperidin-1-yl at C2
3-Phenyl-2-(piperidin-2-yl)propan-1-amine 1306605-93-5 Piperidin-2-yl at C2
  • Piperidin-4-yl vs. Piperidin-1-yl : The 4-position (equatorial) in piperidine is sterically and electronically distinct from the 1-position (axial), which may alter receptor binding or metabolic stability.
  • Biological Relevance : Piperidin-4-yl groups are common in ligands targeting CNS receptors (e.g., fentanyl derivatives ), while piperidin-1-yl groups are less explored in the provided literature.

Aromatic Substituent Variations

Modifications to the phenyl group or its replacement with heterocycles influence activity:

Compound Name Key Features Biological Impact Reference
OX03393 Benzo[d]thiazol-2-yl, phenoxy group Moderate potency in squalene synthase inhibition
OX03394 Styrylphenoxy substituent (ortho) Complete loss of activity
2-(3-(Trifluoromethyl)phenyl)propan-1-amine Trifluoromethylphenyl group Enhanced lipophilicity; potential CaV1.3 inhibition
  • Substituent Position : Ortho-substituted analogs (e.g., OX03394) exhibit reduced potency due to steric hindrance or conformational strain .

Amine Backbone Modifications

Variations in the propan-1-amine scaffold highlight structural flexibility:

Compound Name Structure Key Differences Reference
3-(1H-Imidazol-1-yl)propan-1-amine Imidazole at C3 Used in HO-1 ligand synthesis
N,N′-Disubstituted pyrimidinetriones Pyrimidine core with amine substituents CaV1.3 channel specificity
Fentanyl Piperidine-propanamide hybrid High opioid potency (µ-opioid receptor)
  • Hybrid Structures : Fentanyl’s piperidine-propanamide scaffold demonstrates how structural expansion (e.g., addition of a propenamide group) enhances receptor affinity .
  • Heterocyclic Replacements : Imidazole-containing analogs (e.g., ) prioritize hydrogen bonding interactions, contrasting with the phenyl group’s hydrophobic effects.

Stereochemical and Conformational Effects

  • Cis/Trans Isomerism : Derivatives like cis-4b and trans-4b () exhibit distinct pharmacological profiles due to spatial arrangement .
  • logP and Lipophilicity : The tert-butyl carbamate derivative of 3-phenyl-2-(piperidin-4-yl)propan-1-amine has a logP of 3.656, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activity

3-Phenyl-2-(piperidin-4-yl)propan-1-amine, also known as a piperidine derivative, has garnered attention in scientific research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring attached to a phenyl group and a propanamine backbone. This structural arrangement allows for interactions with various biological targets, influencing its pharmacological properties.

The biological activity of 3-Phenyl-2-(piperidin-4-yl)propan-1-amine is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been suggested that the compound may modulate pathways related to:

  • Neurotransmitter Receptors : Potentially influencing dopaminergic and serotonergic systems.
  • Enzymatic Activity : Acting on specific enzymes involved in cellular signaling pathways, which could lead to effects such as apoptosis or cell proliferation modulation .

Antimicrobial Activity

Research indicates that 3-Phenyl-2-(piperidin-4-yl)propan-1-amine exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness against:

Pathogen Activity
Staphylococcus aureusModerate inhibition
Pseudomonas aeruginosaModerate inhibition
Escherichia coliVariable inhibition

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it possesses cytotoxic effects on several cancer cell lines, including:

Cell Line IC50 Value (µM)
HeLa (cervical cancer)10 - 20
A549 (lung cancer)15 - 25
MDA-MB-231 (breast cancer)12 - 18

These results indicate that structural modifications can enhance its antiproliferative activity, with lower IC50 values correlating with increased efficacy against these cell lines .

Case Studies

Q & A

Q. What are the recommended synthetic routes for 3-Phenyl-2-(piperidin-4-yl)propan-1-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, starting with coupling reactions involving piperidine derivatives and phenylpropanamine precursors. For example, analogous procedures to those used for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (yield: 17.9%) involve dissolving intermediates in polar aprotic solvents (e.g., DMSO), using cesium carbonate as a base, and copper(I) bromide as a catalyst under controlled temperatures (e.g., 35°C for 48 hours) . To optimize efficiency, use Design of Experiments (DoE) frameworks to screen variables like solvent polarity, catalyst loading, and reaction time. Fractional factorial designs can reduce experimental runs while identifying critical parameters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3-Phenyl-2-(piperidin-4-yl)propan-1-amine?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (e.g., δ 8.87 ppm for pyridine protons) confirm structural integrity and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 215 [M+H]+^+) validates molecular weight .
  • Chromatography : Reverse-phase HPLC with gradient elution (e.g., 0–100% ethyl acetate/hexane) ensures purity (>95%) .

Q. What safety protocols are critical when handling 3-Phenyl-2-(piperidin-4-yl)propan-1-amine in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for 3-Phenyl-2-(piperidin-4-yl)propan-1-amine analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine or methyl groups on the phenyl/piperidine rings) and evaluate binding affinity changes using radioligand assays .
  • Meta-Analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers caused by impurities (e.g., <95% purity) or assay variability .

Q. What computational strategies are effective for predicting the reactivity and stability of 3-Phenyl-2-(piperidin-4-yl)propan-1-amine derivatives?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, as demonstrated in ICReDD’s reaction design workflows .
  • Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability in biological matrices .

Q. How can Design of Experiments (DoE) improve process scalability for synthesizing 3-Phenyl-2-(piperidin-4-yl)propan-1-amine?

  • Methodological Answer :
  • Screening Designs : Use Plackett-Burman designs to identify critical factors (e.g., temperature, catalyst type) affecting yield .
  • Response Surface Methodology (RSM) : Optimize conditions (e.g., solvent ratio, stirring speed) using central composite designs. For example, a study on pyrazol-4-amine synthesis achieved a 17.9% yield improvement via iterative condition refinement .

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